molecular formula C15H11NO4 B12713562 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde CAS No. 65738-24-1

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde

Cat. No.: B12713562
CAS No.: 65738-24-1
M. Wt: 269.25 g/mol
InChI Key: GOUMEIKYAMBCGX-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is a complex organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a benz(de)isoquinoline core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-benz(de)isoquinoline-6-carbaldehyde
  • 5-Methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline
  • 2-Methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde

Uniqueness

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

65738-24-1

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-methoxy-2-methyl-1,3-dioxobenzo[de]isoquinoline-6-carbaldehyde

InChI

InChI=1S/C15H11NO4/c1-16-14(18)9-5-3-4-8-11(7-17)12(20-2)6-10(13(8)9)15(16)19/h3-7H,1-2H3

InChI Key

GOUMEIKYAMBCGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC(=C3C=O)OC)C1=O

Origin of Product

United States

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